Methyl-15-hydroxypentadecanoat

Übersicht

Beschreibung

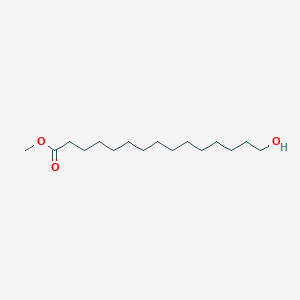

Methyl 15-hydroxypentadecanoate is an organic compound belonging to the class of esters It is characterized by a 15-carbon chain with a hydroxyl group attached to the 15th carbon and a methyl ester group at the terminal end

Wissenschaftliche Forschungsanwendungen

Methyl 15-hydroxypentadecanoate has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of macrocyclic compounds like cyclopentadecanolide.

Biology: Studied for its potential role in biological systems and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.

Wirkmechanismus

Target of Action

Methyl 15-hydroxypentadecanoate primarily targets the process of macrolactonization . This compound is used as a raw material in the macrolactonization process to produce cyclopentadecanolide , a high value-added musk .

Mode of Action

The compound interacts with its targets through a process known as macrolactonization . This process involves the transformation of methyl 15-hydroxypentadecanoate to cyclopentadecanolide . The Mo–Fe/HZSM-5 catalyst, prepared by the impregnation method using citric acid to form Fe3+ and Mo6+ chelates in the impregnation solution, exhibits high activity for the selective macrolactonization of methyl 15-hydroxypentadecanoate to cyclopentadecanolide .

Biochemical Pathways

The primary biochemical pathway affected by methyl 15-hydroxypentadecanoate is the macrolactonization process . This process leads to the formation of cyclopentadecanolide , a macrocyclic musk compound widely used in perfumes, cosmetics, food, and medicals .

Pharmacokinetics

The compound’s bioavailability is likely influenced by the efficiency of the macrolactonization process . The yield of cyclopentadecanolide obtained at a reaction temperature of 190°C for 7 hours was 58.50%, and the content after reactive distillation is 98.8% .

Result of Action

The result of the action of methyl 15-hydroxypentadecanoate is the production of cyclopentadecanolide . This compound is a valuable macrocyclic musk used in various applications, including perfumes, cosmetics, food, and medicals .

Action Environment

The action of methyl 15-hydroxypentadecanoate is influenced by environmental factors such as the presence of a catalyst and the reaction temperature . For instance, the KF-La/γ-Al2O3 catalyst, which has a larger pore size and basic strength, is more conducive to the macrolactonization of long-chain hydroxy ester . The yield of cyclopentadecanolide was 58.50% when the reaction was carried out at 190°C for 7 hours .

Biochemische Analyse

Biochemical Properties

Methyl 15-hydroxypentadecanoate plays a crucial role in the macrolactonization process to produce cyclopentadecanolide . This process involves the interaction of Methyl 15-hydroxypentadecanoate with catalysts such as KF-La/γ-Al2O3 . The catalyst promotes the formation of cyclopentadecanolide, a high value-added musk .

Molecular Mechanism

The molecular mechanism of Methyl 15-hydroxypentadecanoate involves its macrolactonization to form cyclopentadecanolide . This process is facilitated by the KF-La/γ-Al2O3 catalyst, which has a larger pore size and basic strength, conducive to the macrolactonization of long-chain hydroxy ester .

Temporal Effects in Laboratory Settings

In laboratory settings, the yield of cyclopentadecanolide obtained from Methyl 15-hydroxypentadecanoate at a reaction temperature of 190°C for 7 hours was 58.50%, and the content after reactive distillation is 98.8% . This suggests that Methyl 15-hydroxypentadecanoate exhibits stability and does not degrade significantly over time under these conditions .

Metabolic Pathways

The primary metabolic pathway involving Methyl 15-hydroxypentadecanoate is its transformation into cyclopentadecanolide through the process of macrolactonization

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 15-hydroxypentadecanoate can be synthesized through several methods. One common approach involves the macrolactonization of methyl 15-hydroxypentadecanoate to cyclopentadecanolide using catalysts such as KF-La/γ-Al2O3 . The reaction typically occurs at a temperature of 190°C for 7 hours, yielding cyclopentadecanolide with high purity .

Industrial Production Methods

Industrial production of methyl 15-hydroxypentadecanoate often involves the use of solid acid catalysts like Mo-Fe/HZSM-5 . This method is advantageous due to its environmental friendliness, as the catalysts can be reused and are thermally stable .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 15-hydroxypentadecanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to substitute the hydroxyl group with a chlorine atom.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces various substituted derivatives depending on the reagent used.

Vergleich Mit ähnlichen Verbindungen

Methyl 15-hydroxypentadecanoate can be compared with other similar compounds such as:

Cyclopentadecanolide: A macrocyclic musk derived from methyl 15-hydroxypentadecanoate.

Cyclopentadecanone: Another macrocyclic compound with similar applications in fragrances and cosmetics.

Uniqueness

Methyl 15-hydroxypentadecanoate is unique due to its specific structure, which allows for the formation of macrocyclic compounds through cyclization reactions. This property makes it a valuable precursor in the synthesis of various high-value products.

Conclusion

Methyl 15-hydroxypentadecanoate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and ability to undergo various reactions make it an important subject of study in scientific research.

Biologische Aktivität

Methyl 15-hydroxypentadecanoate, also known as methyl 15-hydroxypentadecanoic acid, is a fatty acid ester that has garnered attention for its potential biological activities. This compound is part of a broader class of fatty acids that exhibit various health benefits, including anti-inflammatory, antimicrobial, and anticancer properties. This article synthesizes current research findings on the biological activity of methyl 15-hydroxypentadecanoate, supported by data tables and case studies.

Methyl 15-hydroxypentadecanoate has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₃₀O₃ |

| Molecular Weight | 258.397 g/mol |

| Density | 1.0±0.1 g/cm³ |

| Melting Point | 85-89 °C |

| Boiling Point | 400.9±18.0 °C at 760 mmHg |

| LogP | 4.62 |

These properties indicate that methyl 15-hydroxypentadecanoate is a relatively stable compound, suitable for various biological applications.

Anti-inflammatory Activity

Research indicates that methyl 15-hydroxypentadecanoate exhibits significant anti-inflammatory properties. A study conducted on animal models demonstrated that administration of this compound reduced carrageenan-induced paw edema, a common method for assessing anti-inflammatory effects. The reduction in inflammation was statistically significant (p < 0.001), suggesting a potent bioactive role in modulating inflammatory responses.

Antimicrobial Properties

Methyl 15-hydroxypentadecanoate has been evaluated for its antimicrobial activity against various pathogens. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) observed were comparable to those of established antimicrobial agents, indicating its potential as a natural antimicrobial agent.

Anticancer Potential

The anticancer properties of methyl 15-hydroxypentadecanoate have been explored in several studies. It has been found to induce apoptosis in cancer cell lines, including breast and colon cancer cells. Mechanistic studies suggest that the compound may activate caspase pathways and inhibit cell proliferation by affecting cell cycle regulation.

Case Studies

-

Anti-inflammatory Effects in Rodent Models

A study published in the Journal of Ethnopharmacology investigated the anti-inflammatory effects of methyl 15-hydroxypentadecanoate in a rodent model using carrageenan-induced paw edema. The results indicated a significant decrease in paw swelling compared to control groups, highlighting its therapeutic potential for inflammatory diseases. -

Antimicrobial Activity Assessment

Another research article focused on the antimicrobial activity of methyl 15-hydroxypentadecanoate against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess inhibition zones, revealing effective antibacterial action comparable to conventional antibiotics. -

Apoptotic Induction in Cancer Cells

A recent study published in Cancer Letters reported that treatment with methyl 15-hydroxypentadecanoate led to increased apoptosis in human breast cancer cell lines through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Eigenschaften

IUPAC Name |

methyl 15-hydroxypentadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-19-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h17H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCYAHKAJFZVCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393044 | |

| Record name | methyl 15-hydroxypentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76529-42-5 | |

| Record name | methyl 15-hydroxypentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Methyl 15-hydroxypentadecanoate in fragrance chemistry?

A: Methyl 15-hydroxypentadecanoate is a crucial precursor in the synthesis of Cyclopentadecanolide, also known as Exaltolide, a highly valued musk fragrance compound. This compound is challenging to obtain from natural sources, making its synthesis from readily available precursors like Methyl 15-hydroxypentadecanoate highly valuable. [, ]

Q2: What are the different catalytic approaches for synthesizing Cyclopentadecanolide from Methyl 15-hydroxypentadecanoate?

A2: Several catalytic methods have been explored for this synthesis, each with its pros and cons:

- Strong Acid Cation Exchange Resins: This method, while effective, requires careful optimization of resin type and reaction conditions to achieve satisfactory yields. Research indicates LS-50 resin as a promising candidate for this approach. []

- KF-La/γ-Al2O3 Catalyst: This catalyst system, prepared from a basic mesoporous framework, has demonstrated high efficiency in converting Methyl 15-hydroxypentadecanoate to Cyclopentadecanolide. The catalyst's large pore size and enhanced basic strength, attributed to the presence of F- ions, are believed to be key factors contributing to its effectiveness. []

Q3: What are the challenges associated with the synthesis of Cyclopentadecanolide from Methyl 15-hydroxypentadecanoate?

A3: Macrolactonization, the type of reaction needed to form the cyclic ester Cyclopentadecanolide from Methyl 15-hydroxypentadecanoate, presents inherent challenges. These include:

Q4: What analytical techniques are crucial for characterizing and quantifying Cyclopentadecanolide synthesized from Methyl 15-hydroxypentadecanoate?

A4: Several analytical methods are vital to monitor the reaction progress and ensure the purity of the final product. These include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.